N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide
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Overview
Description
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide: is a chemical compound with a complex structure that includes a thiazole ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide typically involves the reaction of 4-(4-methylphenyl)-1,3-thiazole-2-amine with hydroxylamine under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidamide
- N’-hydroxy-2-(4-methylphenyl)ethanimidamide
- 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone
Uniqueness
N’-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide is unique due to its specific thiazole ring structure and the presence of a hydroxy group.
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)10-7-17-12(14-10)6-11(13)15-16/h2-5,7,16H,6H2,1H3,(H2,13,15) |
InChI Key |
VILNYAGCDWFDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N |
Origin of Product |
United States |
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